Mannostatin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

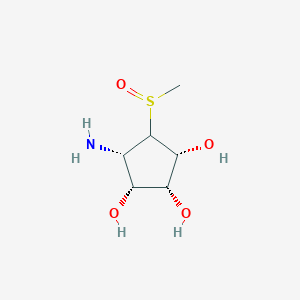

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol is a chiral compound with a unique structure that includes an amino group, a methylsulfinyl group, and three hydroxyl groups attached to a cyclopentane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of sodium azide in dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Oxidation Reactions

Mannostatin B’s methylsulfinyl group originates from the oxidation of its precursor, mannostatin A (which contains a methylthio group). This transformation is critical for enhancing α-mannosidase inhibition:

| Reaction Type | Reagents/Conditions | Product | Biological Impact (K<sub>i</sub>) |

|---|---|---|---|

| Sulfur oxidation | H<sub>2</sub>O<sub>2</sub>, pH 7.0 | Methylthio → methylsulfinyl | K<sub>i</sub> = 4.8 × 10<sup>−8</sup> M |

This oxidation increases polarity and strengthens hydrogen-bonding interactions with the enzyme’s active site, particularly with Arg876’s backbone carbonyl .

Substitution Reactions

The amino group at C-4 and hydroxyl groups at C-1, C-2, and C-3 participate in selective substitutions:

Amino Group Modifications

- Benzylation : Treatment with benzyl bromide (Ag<sub>2</sub>O/THF) replaces the amino proton with a benzyl group, enhancing lipophilicity .

- Acetylation : Acetic anhydride in pyridine acetylates hydroxyls, facilitating structural characterization .

Hydroxyl Group Reactions

- Methylation : CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> selectively methylates hydroxyls, altering hydrogen-bonding capacity .

- Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) protects hydroxyls during multi-step syntheses .

Ring-Opening and Degradation

Under strong acidic or basic conditions, the cyclopentane ring undergoes cleavage:

| Condition | Products | Analytical Method |

|---|---|---|

| 6 M HCl, reflux | Linear sulfoxide derivatives | <sup>1</sup>H/<sup>13</sup>C NMR |

| 1 M NaOH, 80°C | Open-chain amino polyols | Mass spectrometry |

These reactions are critical for probing structural stability and metabolic pathways .

Synthetic Derivatives and SAR Studies

Key derivatives and their inhibitory effects on α-mannosidase:

The thiomethyl group and C-5 substituent orientation are critical for potency, as shown by X-ray crystallography of dGMII complexes .

Coordination Chemistry

This compound’s 2,3-cis-diol forms stable complexes with Zn<sup>2+</sup> in α-mannosidase’s active site, mimicking the mannosyl intermediate’s coordination geometry . This interaction is pH-dependent, with optimal binding at pH 6.5–7.5 .

Key Research Findings

Aplicaciones Científicas De Investigación

Biochemical Research

Inhibition of Alpha-D-Mannosidase

Mannostatin B has been identified as a potent competitive inhibitor of alpha-D-mannosidase, with an inhibition constant (Ki) of approximately 4.8×10−8M . This property makes it a valuable tool in studying glycoprotein processing and related metabolic pathways.

Table 1: Inhibition Constants of Mannostatins

| Compound | Inhibition Constant (Ki) (M) |

|---|---|

| Mannostatin A | 4.8×10−8 |

| This compound | 4.8×10−8 |

Cancer Research

Tumor Cell Invasion Studies

this compound's inhibition of alpha-D-mannosidase has been linked to reduced tumor cell invasion in vitro. In studies using the Boyden chamber assay, treatment with mannostatin A (and by extension, its analogs like this compound) resulted in decreased metastatic activity in murine models . This suggests that this compound may play a role in developing anti-metastatic therapies.

Synthetic Biology

Synthesis from Myo-Inositol

this compound can be synthesized from myo-inositol, allowing for controlled production of this compound for research purposes . This synthetic pathway is crucial for obtaining sufficient quantities for experimental use, especially in high-throughput screening assays.

Potential Therapeutic Applications

Feedback Inhibition Mechanisms

Recent studies have explored the potential of this compound in feedback inhibition mechanisms involving lytic enzymes. Such mechanisms could lead to novel therapeutic strategies targeting specific metabolic pathways in diseases characterized by aberrant glycosylation .

Case Study 2: Glycoprotein Processing

Research into the molecular basis of Golgi α-mannosidase II inhibition by mannostatins revealed critical interactions that could inform drug development targeting glycoprotein processing disorders . The insights gained from these studies underscore the relevance of this compound in understanding cellular glycosylation patterns.

Mecanismo De Acción

The mechanism of action of (1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol involves its interaction with specific molecular targets. For example, it can inhibit alpha-mannosidase, an enzyme involved in glycoprotein processing . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol: This compound has a benzylamino group instead of an amino group and a methylthio group instead of a methylsulfinyl group.

Mannostatin A: A related compound with potent antimicrobial properties.

Uniqueness

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry

Actividad Biológica

Mannostatin B is a notable compound derived from the soil microorganism Streptoverticillium verticillus var. quintum, recognized primarily for its potent inhibitory effects on α-mannosidases. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO4S and is classified as a competitive inhibitor of α-D-mannosidase. The compound is structurally related to Mannostatin A, sharing similar functional groups that contribute to its biological activity.

This compound operates through competitive inhibition, where it binds to the active site of α-mannosidase, preventing substrate access. This inhibition affects glycoprotein processing within the Golgi apparatus, leading to an accumulation of specific oligosaccharides. The inhibition constant (Ki) for this compound has been reported at 4.8×10−8M, indicating a high affinity for the enzyme .

Inhibition of Glycosidases

This compound has been shown to inhibit various α-mannosidases, which play crucial roles in glycoprotein maturation. This inhibition can lead to significant alterations in cellular glycosylation patterns, impacting protein function and stability.

- In vitro Studies : Research demonstrated that this compound effectively inhibited α-mannosidase activity in cultured cells, leading to altered glycoprotein profiles. For example, in studies involving MDCK cells (Madin-Darby Canine Kidney cells), this compound treatment resulted in the accumulation of hybrid-type protein-linked oligosaccharides due to inhibited processing by Golgi α-mannosidase II .

Case Studies

- Influenza Virus Processing : In a study examining viral hemagglutinin processing, this compound was found to block the maturation of influenza virus proteins in MDCK cells, highlighting its potential as an antiviral agent by disrupting glycoprotein synthesis .

- Cancer Cell Studies : this compound has also been evaluated for its effects on cancer cell lines. In experiments with B16/F10 melanoma cells, treatment with this compound resulted in significant inhibition of cell proliferation and altered glycosylation patterns, suggesting potential applications in cancer therapeutics .

Table 1: Comparison of Inhibitory Potency

| Compound | Molecular Formula | Ki (M) | Source |

|---|---|---|---|

| Mannostatin A | C6H13NO3S | 4.8 x 10^-8 | Streptoverticillium |

| This compound | C6H13NO4S | 4.8 x 10^-8 | Streptoverticillium |

| Swainsonine | C6H11NO4 | 5 x 10^-7 | Various studies |

Structural Insights

Recent structural studies have provided insights into how this compound interacts with its target enzymes. X-ray crystallography studies reveal that the binding interactions are facilitated by specific functional groups within the compound that mimic substrate conformations, enhancing its inhibitory efficacy .

Propiedades

IUPAC Name |

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-12(11)6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKRRRXLLAUHQ-MBVGPLCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1C(C(C(C1O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.